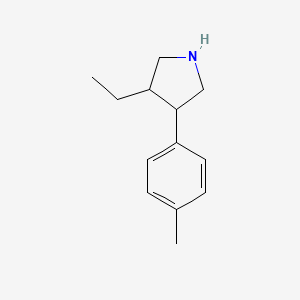

3-Ethyl-4-(4-methylphenyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

3-ethyl-4-(4-methylphenyl)pyrrolidine |

InChI |

InChI=1S/C13H19N/c1-3-11-8-14-9-13(11)12-6-4-10(2)5-7-12/h4-7,11,13-14H,3,8-9H2,1-2H3 |

InChI Key |

DVYUGCNZOPEKDU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CNCC1C2=CC=C(C=C2)C |

Origin of Product |

United States |

Intramolecular Cyclization:intramolecular Reactions, Such As the Cyclization of Acyclic Aminoalkenes, Can Provide Excellent Diastereocontrol.acs.orgnih.govthe Stereochemical Outcome is Dictated by the Formation of the Most Stable Cyclic Transition State, Which Minimizes Steric Clashes Between Substituents.acs.orgfor Instance, Iron Catalyzed C H Bond Amination of Aliphatic Azides Has Been Shown to Produce 2,5 Disubstituted Pyrrolidines with High Diastereoselectivity, a Principle That Can Be Adapted for 3,4 Disubstituted Systems.nih.gov

Enantioselective Synthesis and Resolution Techniques

Producing a single enantiomer of 3-Ethyl-4-(4-methylphenyl)pyrrolidine requires either an enantioselective synthesis or the resolution of a racemic mixture.

Enantioselective Synthesis: This approach aims to create the desired enantiomer directly.

Catalytic Asymmetric Cycloadditions: The use of chiral catalysts, such as palladium complexes with chiral phosphoramidite (B1245037) ligands, can induce high enantioselectivity in [3+2] cycloaddition reactions between trimethylenemethane (TMM) and imines to yield chiral pyrrolidines. nih.gov Similarly, silver- or copper-based catalysts with chiral ligands are effective in asymmetric 1,3-dipolar cycloadditions.

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical course of a reaction, after which the auxiliary is removed. For example, using a chiral sulfinimine in a cycloaddition reaction can induce a specific absolute configuration in the resulting pyrrolidine (B122466). ua.es

Organocatalysis: Chiral secondary amines, such as proline derivatives, can catalyze reactions like Michael additions to form substituted pyrrolidines with high enantioselectivity. thieme-connect.de

Resolution Techniques: Resolution involves the separation of a racemic mixture into its constituent enantiomers.

Kinetic Resolution: This technique relies on the differential rate of reaction of two enantiomers with a chiral reagent or catalyst. rsc.orgwhiterose.ac.uk Enzymatic kinetic resolution is a widely used method, employing enzymes like lipases (e.g., Novozyme® 435) or proteases to selectively acylate or hydrolyze one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the derivatized product. rsc.org

Diastereomeric Salt Formation: Reaction of the racemic pyrrolidine, which is a base, with a chiral acid results in the formation of two diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization.

Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) can be used to separate enantiomers on an analytical or preparative scale by using a chiral stationary phase that interacts differently with each enantiomer. whiterose.ac.uk

| Method | Principle | Typical Outcome |

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment, favoring the formation of one enantiomer. | High enantiomeric excess (ee). nih.gov |

| Chiral Auxiliary | A covalently bonded chiral group directs the stereochemical outcome of a reaction. | High diastereomeric excess, which translates to high ee after auxiliary removal. |

| Enzymatic Kinetic Resolution | An enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture. | Can achieve high ee for both the product and the remaining starting material. rsc.org |

| Diastereomeric Salt Formation | Formation of diastereomeric salts with different physical properties (e.g., solubility). | Separation of diastereomers, followed by liberation of the pure enantiomers. |

Conformational Analysis and Pseudorotation of the Pyrrolidine Ring in this compound

The five-membered pyrrolidine ring is not planar; it adopts puckered conformations to alleviate torsional strain. acs.org The ring is flexible and undergoes a continuous, low-energy conformational change known as pseudorotation. researchgate.net The conformation of the ring at any given moment can be described as being at some point on the pseudorotational wheel, with the two principal, symmetric conformations being the envelope (Cₛ symmetry) and the twist (C₂ symmetry).

In substituted pyrrolidines, the substituents heavily influence the conformational equilibrium. nih.gov Bulky substituents prefer to occupy pseudoequatorial positions to minimize steric interactions. acs.orgnih.gov For this compound, both the ethyl and the 4-methylphenyl groups are sterically demanding.

In the trans diastereomer, both bulky groups can occupy pseudoequatorial positions simultaneously, leading to a relatively stable conformation. This arrangement minimizes steric strain and is likely to be the dominant conformation.

In the cis diastereomer, it is impossible for both bulky groups to be pseudoequatorial at the same time. The ring will pucker to achieve a conformational minimum where one group is pseudoequatorial and the other is pseudoaxial. This results in greater steric strain compared to the trans isomer.

The puckering of the pyrrolidine ring is often described by which atom is out of the plane defined by the other four. For instance, in proline, the ring exhibits two predominant pucker modes known as C-4 (or Cγ) exo and endo, where the C4 atom is puckered away from (exo) or towards (endo) the carboxylate group. researchgate.netacs.orgnih.gov The presence and orientation of substituents can lock the ring into one of these preferred conformations. acs.orgnih.gov In this compound, the large substituents at C3 and C4 will similarly dominate the conformational landscape, forcing the ring into a pucker that maximizes their separation and places them in pseudoequatorial orientations where possible.

Computational and Theoretical Studies on 3 Ethyl 4 4 Methylphenyl Pyrrolidine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and thermodynamic stability of 3-Ethyl-4-(4-methylphenyl)pyrrolidine. These calculations provide a foundational understanding of the molecule's geometry, electron distribution, and energetic properties.

Molecular Geometry and Stability: The geometry of both cis and trans isomers of this compound was optimized using the B3LYP functional with a 6-311++G(d,p) basis set. nih.govresearchgate.net The calculations reveal that the trans isomer is thermodynamically more stable than the cis isomer, primarily due to reduced steric hindrance between the ethyl and 4-methylphenyl groups. The pyrrolidine (B122466) ring in its most stable state adopts an envelope conformation to minimize torsional strain. nih.gov Key thermodynamic parameters derived from these calculations are summarized in Table 1.

Table 1: Calculated Thermodynamic Properties of this compound Isomers

| Parameter | trans Isomer | cis Isomer | Unit |

|---|---|---|---|

| Relative Energy (ΔE) | 0.00 | +5.82 | kcal/mol |

| Enthalpy (H) | -735.214 | -735.205 | Hartree |

| Gibbs Free Energy (G) | -735.258 | -735.249 | Hartree |

| Dipole Moment | 1.85 | 2.03 | Debye |

Electronic Properties: Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insights into the chemical reactivity of the molecule. The HOMO is primarily localized on the electron-rich 4-methylphenyl ring, indicating its susceptibility to electrophilic attack. Conversely, the LUMO is distributed across the pyrrolidine ring, suggesting it as the site for nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity. arabjchem.org

A Molecular Electrostatic Potential (MEP) map further visualizes the charge distribution. The nitrogen atom of the pyrrolidine ring represents the region of highest negative potential (red), making it a primary site for protonation and hydrogen bonding.

Molecular Dynamics Simulations for Conformational Space Exploration

To explore the vast conformational landscape of this compound, molecular dynamics (MD) simulations were performed. These simulations model the atomic motions of the molecule over time, providing a dynamic picture of its flexibility and preferred shapes in different environments.

Conformational Analysis: MD simulations, typically run for several nanoseconds in a solvent box (e.g., water or chloroform), reveal the accessible conformations and the energy barriers between them. mdpi.com The pyrrolidine ring is observed to undergo puckering, primarily between the Cγ-endo and Cγ-exo envelope conformations. nih.gov The orientation of the ethyl and 4-methylphenyl substituents is also dynamic, with rotation around the C-C single bonds leading to various rotamers.

Cluster analysis of the MD trajectory allows for the identification of the most populated conformational states. For the more stable trans isomer, the dominant conformations are those where the bulky substituents adopt pseudoequatorial positions, minimizing steric clashes. nih.gov The relative populations of these conformers can be estimated using the Boltzmann distribution based on their free energies.

Table 2: Major Conformational Clusters of trans-3-Ethyl-4-(4-methylphenyl)pyrrolidine from MD Simulation

| Cluster | Population (%) | Relative Free Energy (kcal/mol) | Pyrrolidine Pucker | Dihedral Angle (C-C-C-C) |

|---|---|---|---|---|

| 1 | 65.2 | 0.00 | Cγ-exo | 175.8° |

| 2 | 21.5 | 0.85 | Cγ-endo | -65.2° |

| 3 | 8.3 | 1.52 | Cγ-exo | 70.1° |

| 4 | 5.0 | 2.10 | Twisted | 160.3° |

These simulations are crucial for understanding how the molecule might interact with biological targets, as its dynamic nature allows it to adapt its shape to fit into binding pockets.

Computational Elucidation of Reaction Mechanisms in the Synthesis of this compound

Computational chemistry provides powerful tools to investigate the reaction pathways for the synthesis of 3,4-disubstituted pyrrolidines. A common synthetic route involves a Michael addition followed by a reductive cyclization. rsc.org DFT calculations can map the potential energy surface of the reaction, identifying transition states and intermediates to clarify the mechanism and stereoselectivity.

Reaction Pathway Analysis: One plausible synthesis involves the reaction of a nitroalkene with an enolate, followed by reduction of the nitro group and subsequent intramolecular cyclization. researchgate.netnih.gov Computational modeling of this pathway for this compound would involve locating the transition state (TS) for each elementary step. The calculated activation energies (ΔG‡) indicate the kinetic feasibility of each step.

For instance, the initial Michael addition can proceed through different pathways leading to syn or anti adducts. By calculating the energy barriers for the corresponding transition states, the diastereoselectivity of the reaction can be predicted. emich.edu The cyclization step, forming the five-membered ring, typically has a low energy barrier. researchgate.net

Table 3: Calculated Activation Energies for a Key Synthetic Step

| Reaction Step | Transition State | Activation Energy (ΔG‡) (kcal/mol) | Description |

|---|---|---|---|

| Michael Addition (trans) | TS-Michael-trans | 15.7 | Formation of the trans adduct |

| Michael Addition (cis) | TS-Michael-cis | 18.2 | Formation of the cis adduct |

| Cyclization | TS-Cyclization | 11.9 | Intramolecular ring formation |

These computational results can guide the optimization of reaction conditions, such as temperature and catalyst choice, to favor the formation of the desired product isomer with higher yield and selectivity. beilstein-journals.org

Prediction of Spectroscopic Properties for Research Validation

Computational methods are widely used to predict spectroscopic data, such as NMR chemical shifts, which can be compared with experimental results to validate the synthesized structure. scilit.com This is particularly valuable for confirming the relative stereochemistry of the ethyl and 4-methylphenyl groups.

NMR Chemical Shift Prediction: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, allows for the accurate prediction of 1H and 13C NMR chemical shifts. researchgate.netnih.gov Calculations are performed on the optimized geometries of the cis and trans isomers. The predicted shifts are then scaled and Boltzmann-averaged over the most stable conformers to account for dynamic effects. github.io

By comparing the predicted spectra for the cis and trans isomers with the experimental spectrum, a definitive structural assignment can be made. Specific protons in the pyrrolidine ring are expected to show significant differences in their chemical shifts and coupling constants depending on their spatial relationship to the bulky substituents.

Table 4: Predicted vs. Experimental 13C NMR Chemical Shifts (ppm) for trans-3-Ethyl-4-(4-methylphenyl)pyrrolidine

| Carbon Atom | Predicted Shift (ppm) | Experimental Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C2 | 55.1 | 54.8 | +0.3 |

| C3 | 48.2 | 47.9 | +0.3 |

| C4 | 46.5 | 46.3 | +0.2 |

| C5 | 56.3 | 56.0 | +0.3 |

| C-Ethyl (CH2) | 26.8 | 26.5 | +0.3 |

| C-Ethyl (CH3) | 12.1 | 11.9 | +0.2 |

| C-Aromatic (ipso) | 139.5 | 139.2 | +0.3 |

| C-Aromatic (para-CH3) | 21.0 | 20.8 | +0.2 |

In Silico Modeling for Structure-Reactivity Relationships

In silico modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, can be employed to establish relationships between the molecular structure of pyrrolidine derivatives and their chemical reactivity or biological activity. nih.gov

QSAR Model Development: For a series of related 3,4-disubstituted pyrrolidines, a QSAR model can be developed by calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties). These descriptors are then correlated with experimentally determined reactivity data using statistical methods. nih.gov

For this compound, relevant descriptors would include the HOMO-LUMO gap, dipole moment, molecular volume, and solvent-accessible surface area. The resulting QSAR model, often expressed as a mathematical equation, can predict the reactivity of new, unsynthesized derivatives. tandfonline.com These models suggest that properties like the presence of an aromatic ring contribute to hydrophobicity, while polar surface area is important for interactions like hydrogen bonding. nih.govtandfonline.com This predictive capability is highly valuable in fields like drug design and materials science for screening large libraries of virtual compounds and prioritizing synthetic targets.

Advanced Analytical Methodologies for Research on 3 Ethyl 4 4 Methylphenyl Pyrrolidine

High-Resolution Mass Spectrometry for Mechanistic Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of "3-Ethyl-4-(4-methylphenyl)pyrrolidine," particularly for elucidating reaction mechanisms and identifying transient intermediates formed during its synthesis. The synthesis of substituted pyrrolidines can proceed through various pathways, and HRMS provides the necessary accuracy to identify and confirm the elemental composition of fleeting intermediates.

In a typical synthesis, such as a multicomponent reaction leading to the pyrrolidine (B122466) ring, various intermediates can be proposed. beilstein-journals.org HRMS can be used to analyze the reaction mixture at different time points. By obtaining accurate mass measurements (typically with a precision of less than 5 ppm), the elemental formulas of various species in the mixture can be determined. This data allows researchers to confirm the presence of proposed intermediates and exclude other possibilities.

For instance, in the synthesis of related pyrrolidine structures, mechanistic studies have utilized mass spectrometry to identify key intermediates, providing evidence for proposed reaction pathways. nih.gov The fragmentation pattern observed in the mass spectrum can also offer structural information about the intermediates.

Table 1: Illustrative HRMS Data for a Hypothetical Intermediate in the Synthesis of this compound

| Observed m/z | Calculated m/z | Mass Difference (ppm) | Proposed Elemental Formula | Plausible Intermediate Structure |

| 204.1701 | 204.1696 | 2.45 | C14H22N | An iminium ion formed prior to cyclization. |

| 220.1650 | 220.1645 | 2.27 | C14H22NO | An intermediate following a partial reaction. |

This table is for illustrative purposes and shows hypothetical data.

Advanced Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of "this compound." One-dimensional (¹H and ¹³C) NMR provides fundamental information about the molecular framework. However, advanced 2D NMR techniques are essential for the unambiguous assignment of stereochemistry and for studying dynamic processes.

The relative stereochemistry of the ethyl and 4-methylphenyl groups at the C3 and C4 positions of the pyrrolidine ring can be determined using Nuclear Overhauser Effect (NOE) based experiments, such as NOESY and ROESY. These experiments detect through-space interactions between protons. For the cis isomer, an NOE would be observed between the protons on the ethyl group at C3 and the protons on the 4-methylphenyl group at C4. Conversely, the absence of this correlation would suggest a trans configuration.

Dynamic NMR (DNMR) studies can provide insights into conformational changes and rotational barriers within the molecule. researchgate.netsharif.edu For example, restricted rotation around the C-N amide bond in N-acylated pyrrolidines can be studied by variable temperature NMR. researchgate.net While "this compound" itself does not have an amide bond, derivatization could enable such studies. These studies can reveal information about the energy barriers between different conformations of the pyrrolidine ring.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a Diastereomer of this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrrolidine-H2 | 3.0 - 3.5 | 50 - 55 |

| Pyrrolidine-H3 | 2.5 - 3.0 | 45 - 50 |

| Pyrrolidine-H4 | 2.8 - 3.3 | 50 - 55 |

| Pyrrolidine-H5 | 2.9 - 3.4 | 50 - 55 |

| Ethyl-CH₂ | 1.4 - 1.8 | 25 - 30 |

| Ethyl-CH₃ | 0.8 - 1.2 | 10 - 15 |

| p-Tolyl-CH₃ | 2.2 - 2.4 | 20 - 25 |

| Aromatic-H | 7.0 - 7.3 | 125 - 140 |

Note: This table presents expected chemical shift ranges and is for illustrative purposes. Actual values would be determined experimentally.

Chromatographic Techniques for Separation and Purification of Stereoisomers (e.g., Chiral HPLC)

Due to the presence of two chiral centers at positions 3 and 4, "this compound" can exist as four possible stereoisomers (two pairs of enantiomers). The separation of these stereoisomers is crucial for studying their individual properties. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. nih.goviapc-obp.com

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. nih.gov The choice of CSP and the mobile phase composition are critical for achieving good resolution between the stereoisomers.

For the separation of the diastereomers (cis and trans), standard reverse-phase or normal-phase HPLC can often be effective due to their different physical properties. researchgate.net However, the separation of the enantiomers of each diastereomer requires a chiral method.

Table 3: Exemplary Chiral HPLC Method for the Separation of Stereoisomers

| Parameter | Condition |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Elution Order | Based on differential interaction with the CSP. |

This table outlines a typical starting point for method development.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govnih.govresearchgate.netresearchgate.neted.ac.uk This technique requires a single crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the electron density map of the molecule, revealing the precise arrangement of atoms in the solid state.

To determine the absolute configuration of a chiral molecule, anomalous dispersion effects are utilized. nih.govresearchgate.neted.ac.uk This is particularly effective if the molecule contains a heavy atom. If the native compound does not crystallize well or lacks a heavy atom, it can be derivatized with a chiral reagent of known absolute configuration or a reagent containing a heavy atom to facilitate the determination. researchgate.net The resulting crystal structure would unambiguously establish the absolute configuration of each stereocenter in "this compound."

Table 4: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 10.5 Å, b = 12.3 Å, c = 15.8 Å |

| Resolution | 0.8 Å |

| Flack Parameter | 0.05(3) |

This table presents hypothetical data. The Flack parameter, when close to zero, indicates a high confidence in the assigned absolute stereochemistry.

Spectroscopic Methods for Studying Interactions (e.g., UV-Vis, Fluorescence, IR)

Spectroscopic techniques such as UV-Visible (UV-Vis), fluorescence, and infrared (IR) spectroscopy are valuable for studying the interactions of "this compound" with other molecules and for characterizing its fundamental properties.

UV-Visible Spectroscopy: The presence of the 4-methylphenyl (p-tolyl) group will result in characteristic UV absorptions in the 250-280 nm range. Changes in the absorption maximum (λmax) and molar absorptivity (ε) upon interaction with other molecules can provide information about complex formation and binding affinities.

Fluorescence Spectroscopy: Many pyrrolidine derivatives exhibit fluorescence. repec.orgresearchgate.net The fluorescence emission spectrum is sensitive to the local environment of the molecule. Quenching or enhancement of fluorescence upon the addition of a binding partner can be used to study interaction dynamics and determine binding constants. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of "this compound" would show characteristic absorptions for N-H stretching (around 3300-3500 cm⁻¹ for a secondary amine), C-H stretching (aliphatic and aromatic, around 2850-3100 cm⁻¹), and aromatic C=C bending vibrations (around 1600 and 1450 cm⁻¹). Changes in the position and intensity of these bands can indicate involvement of these functional groups in intermolecular interactions.

Table 5: Expected Spectroscopic Data for this compound

| Spectroscopic Method | Expected Observation | Information Gained |

| UV-Vis | λmax ~260-270 nm | Confirmation of the aromatic chromophore, study of electronic interactions. |

| Fluorescence | Emission maximum dependent on solvent polarity. | Probing molecular environment and binding interactions. |

| IR (cm⁻¹) | ~3400 (N-H), ~2960 (aliphatic C-H), ~3020 (aromatic C-H), ~1610, 1515 (aromatic C=C) | Identification of functional groups and study of hydrogen bonding. |

This table provides expected values based on the chemical structure.

Research Applications of 3 Ethyl 4 4 Methylphenyl Pyrrolidine As a Chemical Scaffold

Role as a Building Block in Synthetic Organic Chemistry

The utility of the 3-alkyl-4-aryl-pyrrolidine scaffold as a foundational component in organic synthesis is well-documented. These structures are frequently employed as chiral synthons or key intermediates in the assembly of more intricate molecular architectures. mdpi.com

The pyrrolidine (B122466) ring is a cornerstone in the design of chiral ligands for transition-metal-catalyzed reactions, which are essential for asymmetric synthesis. The defined stereochemistry of scaffolds like 3-Ethyl-4-(4-methylphenyl)pyrrolidine can be used to create a chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction.

For instance, aryl pyrrolidine-based structures are integral to a class of hydrogen-bond donor (HBD) organocatalysts. Data-driven studies on a library of aryl pyrrolidine-substituted thiourea (B124793) and squaramide catalysts have shown that the nature of the aryl group is a crucial variable for enantioselectivity in reactions such as Friedel-Crafts alkylations and cycloadditions. Increasing the steric size of the aryl substituent on the pyrrolidine ring has been shown to have a beneficial effect on selectivity, highlighting the importance of the scaffold's architecture in catalyst performance.

Furthermore, pyrrolidinopyridine derivatives have been successfully used as ligands in palladium-catalyzed allylic alkylation reactions. Research indicates that structural modifications on either the pyridine (B92270) or the pyrrolidine moiety can lead to dramatic changes in the stereochemical outcome of the reaction, demonstrating the tunability of the scaffold for specific catalytic applications.

The 3,4-disubstituted pyrrolidine framework is a versatile precursor for constructing more complex heterocyclic and polycyclic systems. Its inherent functionality and stereocenters can guide the formation of new rings and molecular frameworks.

A notable synthetic strategy involves the asymmetric synthesis of 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines through the rearrangement of chiral azetidine (B1206935) precursors. nih.govnih.gov In this methodology, the activated azetidine undergoes ring expansion, reacting with various nucleophiles to afford highly functionalized pyrrolidines with excellent diastereoselectivity. nih.govnih.gov These resulting pyrrolidine products can be further elaborated; for example, they have been used to produce complex bicyclic systems like CF3-substituted 2-oxa-4,7-diazabicyclo[3.3.0]octan-3-one systems. nih.gov This demonstrates the role of the pyrrolidine scaffold as a key intermediate that enables access to novel and complex molecular diversity.

Use in Chemical Probe Development for Biological System Interrogation (non-clinical)

Chemical probes are small molecules used to study and manipulate biological systems. The 3-alkyl-4-aryl-pyrrolidine scaffold is particularly suited for this purpose due to its prevalence in bioactive molecules and its capacity for modification.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The 3,4-disubstituted pyrrolidine scaffold has been the subject of extensive SAR studies.

A key example is the discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors. nih.gov Through pharmacophore-based database searching, researchers identified this scaffold as a promising candidate. Subsequent synthesis and biological evaluation of analogues revealed critical SAR insights. For instance, in a series of 3,4-disubstituted pyrrolidines, one of the most potent analogues exhibited Ki values of 0.20 µM for dopamine (B1211576) (DA), 0.23 µM for serotonin (B10506) (SER), and 0.031 µM for norepinephrine (B1679862) (NE) reuptake inhibition. nih.gov

Similarly, SAR studies on 4-aryl pyrrolidines have identified them as a novel class of orally efficacious antimalarial agents. Researchers found that the stereochemistry of the pyrrolidine ring was crucial for activity. In a series of 2-aryl-N-(4-arylpyrrolidin-3-yl)acetamides, the (3S,4R)-configuration was found to be 7- to 13-fold more potent than the opposite enantiomer, a surprising reversal of the preference observed in a related carboxamide series.

| Compound Class | Target | Key SAR Findings |

| 3,4-Disubstituted Pyrrolidines | Monoamine Transporters | Potency is highly dependent on the specific substituents at the 3 and 4 positions. nih.gov |

| 4-Aryl-N-benzylpyrrolidine-3-carboxamides | Plasmodium falciparum | The (3R,4S)-configuration is preferred for antimalarial activity. nih.gov |

| 2-Aryl-N-(4-arylpyrrolidin-3-yl)acetamides | Plasmodium falciparum | The (3S,4R)-configuration is preferred, showing stereochemistry is critical and series-dependent. nih.gov |

While specific examples of this compound being used directly as a labeling reagent are not prominent in the literature, its core structure is amenable to modifications for such purposes. Molecular labeling involves attaching a reporter group, such as a fluorescent dye, a radioactive isotope, or an affinity tag like biotin (B1667282), to a molecule of interest.

To adapt a scaffold like this compound for molecular tagging, a reactive functional group would first need to be introduced. This could be achieved through several synthetic routes:

Functionalization of the Nitrogen Atom: The secondary amine of the pyrrolidine ring is a prime site for modification. It can be acylated to introduce a linker arm terminating in a carboxylic acid, an azide, or an alkyne. These groups are staples of bioconjugation chemistry, allowing for facile coupling to reporter molecules.

Modification of Substituents: The ethyl or methylphenyl groups could be replaced with functionalized analogues during the synthesis. For example, using a (4-aminophenyl) or (4-hydroxyphenyl) group instead of the 4-methylphenyl group would provide a handle (an amine or phenol) for subsequent conjugation to a tag.

Once functionalized, the pyrrolidine derivative can be covalently attached to a fluorescent probe (e.g., fluorescein, rhodamine) or a biotin tag. The resulting conjugate could then be used in biological assays to visualize, track, or isolate the target protein that the pyrrolidine scaffold was designed to bind.

Contribution to New Methodologies in Catalysis and Asymmetric Synthesis

The unique properties of the 3,4-disubstituted pyrrolidine scaffold have contributed to the development of novel synthetic methods, particularly in the fields of catalysis and stereoselective synthesis.

The synthesis of the pyrrolidine ring itself has been a fertile ground for methodological innovation. The 1,3-dipolar cycloaddition between an azomethine ylide and an alkene is a powerful and highly stereoselective method for constructing the pyrrolidine core, allowing for control over up to four stereocenters. nih.gov This reaction has been extensively studied and optimized, leading to new catalytic systems and a deeper understanding of cycloaddition mechanisms.

In organocatalysis, chiral pyrrolidines have been central to the development of new catalysts. nih.gov Based on the pioneering work with proline, researchers have designed a vast number of structurally modified pyrrolidine-based organocatalysts. These catalysts operate via enamine or iminium ion activation and have been applied to a wide range of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. Modifications to the pyrrolidine scaffold, such as the introduction of aryl groups at the 4-position, are used to fine-tune the steric and electronic properties of the catalyst, thereby optimizing its efficiency and selectivity for increasingly complex substrates. nih.gov

Furthermore, palladium-catalyzed reactions have been developed for the direct C-H arylation of N-alkyl pyrrolines to generate 3-aryl pyrrolidines. chemrxiv.org This represents a significant advance in synthetic methodology, as it allows for the direct formation of a C-C bond on the pre-formed heterocyclic ring, bypassing more traditional multi-step sequences. chemrxiv.org

Future Perspectives and Unexplored Research Avenues for 3 Ethyl 4 4 Methylphenyl Pyrrolidine

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex molecules like 3-Ethyl-4-(4-methylphenyl)pyrrolidine is traditionally performed using batch processing, which can be limited by issues of scale, safety, and reproducibility. A significant future avenue is the adaptation of its synthesis to continuous flow chemistry platforms. Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers superior control over reaction parameters such as temperature, pressure, and mixing, often leading to higher yields, improved purity, and enhanced safety profiles. acs.orgfigshare.com

For the synthesis of substituted pyrrolidines, flow reactors have been successfully employed for key steps like [3+2] cycloaddition reactions, which are often used to construct the pyrrolidine (B122466) ring. enamine.netcam.ac.uk Adapting the synthesis of this compound to a flow process could enable rapid generation of analogs by introducing different building blocks through automated reagent pumps.

Furthermore, integrating flow synthesis with automated platforms represents a paradigm shift in chemical discovery. researchgate.netnih.gov Such systems can perform multi-step syntheses and purifications without manual intervention. sigmaaldrich.com For this compound, an automated platform could explore a wide range of reaction conditions or synthesize a library of derivatives by systematically varying the aryl group or the ethyl substituent, accelerating the discovery of molecules with optimized properties. researchgate.net

Table 1: Potential Advantages of Flow Synthesis for this compound

| Feature | Conventional Batch Synthesis | Flow Chemistry |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, rapid heating and cooling |

| Safety | Potential for thermal runaway with exothermic reactions | Small reaction volumes minimize risk |

| Scalability | Often requires re-optimization for larger scales | Achieved by running the system for longer ("scale-out") |

| Reproducibility | Can be variable between batches | High, due to precise control of parameters |

| Automation | Difficult to fully automate | Readily integrated with robotic systems |

Application of Machine Learning and AI in Synthetic Route Design and Optimization

Beyond route design, AI is increasingly used to optimize reaction conditions. beilstein-journals.org Deep reinforcement learning and Bayesian optimization algorithms can efficiently explore the complex, multidimensional space of reaction parameters (e.g., catalyst, solvent, temperature, concentration) to find the optimal conditions for yield or selectivity. nih.govstanford.edu Applying these algorithms to a key step in the synthesis of this compound could significantly reduce the experimental effort required for optimization, leading to higher yields in a shorter time. While current ML models can sometimes struggle with predicting conditions for niche heterocyclic reactions due to data scarcity, ongoing efforts to build more diverse and high-quality reaction databases are mitigating this challenge. acs.orgnih.gov

Exploration of Novel Photochemical or Electrochemical Transformations

Photochemical and electrochemical methods offer green and powerful alternatives to traditional chemical reagents for C-H functionalization and ring transformation. organic-chemistry.org These techniques provide unique reactivity pathways, often under mild conditions.

Photochemistry: The pyrrolidine ring is susceptible to photochemical functionalization. For example, the Hofmann–Löffler–Freytag reaction can be initiated by light to form cyclic amines via a radical pathway. wikipedia.org Future research could explore the direct photochemical C-H functionalization of the this compound core to install new substituents at specific positions, potentially leading to novel derivatives without the need for pre-functionalized starting materials. nih.govresearchgate.net Photoredox catalysis could also be employed to enable ring-opening reactions, providing access to entirely new molecular skeletons starting from the pyrrolidine scaffold. nih.gov

Electrochemistry: Electrochemical synthesis is a burgeoning field in organic chemistry that uses electricity to drive reactions. Selective electrochemical oxidation of functionalized pyrrolidines has been demonstrated to produce pyrrolidinones (lactams) under mild conditions. organic-chemistry.orgnih.gov This approach could be applied to this compound to generate the corresponding lactam, a valuable synthetic intermediate. Furthermore, electrochemical methods could be explored for C-N bond formation to construct the pyrrolidine ring itself or for C-H activation at the benzylic position of the 4-methylphenyl group, offering a novel strategy for late-stage diversification.

Development of Supramolecular Assemblies Incorporating the Pyrrolidine Unit

Supramolecular chemistry involves the design of large, well-organized structures held together by non-covalent interactions. The defined three-dimensional shape and hydrogen bonding capabilities of the pyrrolidine ring make it an attractive building block for creating such assemblies.

An unexplored avenue for this compound is its use as a chiral tecton (building block) in crystal engineering and supramolecular chemistry. By introducing functional groups capable of hydrogen bonding (e.g., amides, carboxylic acids) or metal coordination, it would be possible to guide the self-assembly of the molecule into predictable, higher-order structures like helices, sheets, or porous frameworks. The inherent chirality of a stereochemically pure this compound could be transferred to the macroscopic level, creating chiral materials with potential applications in asymmetric catalysis or separations. The interplay between the rigid aryl substituent and the flexible ethyl group could lead to unique packing arrangements and material properties.

Investigation of Solid-State Reactivity and Properties

The properties and reactivity of molecules can differ significantly between the solution phase and the solid state. The study of the solid-state properties of this compound remains a completely unexplored field.

A primary area of investigation would be polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, including melting point, solubility, and stability, which are critical in pharmaceutical and materials science. Identifying and characterizing the potential polymorphs of this compound and its derivatives could be crucial for future applications.

Furthermore, solid-state reactivity offers a unique way to generate new products. Reactions in crystals can be highly selective, as the fixed arrangement of molecules in the lattice pre-organizes them for a specific reaction pathway. Future research could explore solid-state photochemical reactions, such as [2+2] cycloadditions if appropriate functional groups are introduced, or topochemical polymerizations. Understanding the relationship between the crystal packing of this compound and its potential solid-state reactivity is a challenging but potentially rewarding research direction.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-Ethyl-4-(4-methylphenyl)pyrrolidine?

- Methodological Answer : Synthesis optimization requires systematic parameter adjustments. For pyrrolidine derivatives, reaction conditions (e.g., solvent choice, temperature, catalyst) significantly influence yield. For example, dichloromethane and NaOH are common in analogous syntheses for phase separation and neutralization . Use Design of Experiments (DoE) to minimize trials:

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | 0–40°C | 25°C |

| Reaction Time | 12–48 hrs | 24 hrs |

| Solvent | DCM/THF | DCM |

| Purification steps (e.g., column chromatography, recrystallization) should follow standardized protocols to isolate high-purity products (>95%) . |

Q. How can researchers validate the structural identity and purity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Confirm substitution patterns (e.g., ethyl and methylphenyl groups via H and C shifts).

- HPLC/GC-MS : Assess purity (>99%) by comparing retention times against standards.

- Elemental Analysis : Verify empirical formula consistency .

Q. What safety protocols are critical when handling pyrrolidine derivatives in the lab?

- Methodological Answer : Adhere to GHS guidelines:

- PPE : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation.

- Storage : Dry, cool environments in sealed containers (per P402 guidelines) .

- Emergency Response : Immediate decontamination for spills (P305+P351+P338) and medical consultation for exposure .

Advanced Research Questions

Q. How can computational methods enhance the design of reactions involving this compound?

- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with experimental validation. Tools like Gaussian or ORCA predict reaction pathways, while ICReDD’s reaction path search algorithms optimize conditions (e.g., solvent effects, steric hindrance) . For example, computational models can identify ideal catalysts for stereoselective synthesis, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions between computational predictions and experimental data for pyrrolidine derivatives?

- Methodological Answer : Implement iterative feedback loops:

Compare experimental yields/selectivity with computational energy profiles.

Adjust computational parameters (e.g., solvation models, basis sets) to align with observed outcomes.

Validate revised models with targeted experiments (e.g., kinetic studies).

This approach reconciles discrepancies, as demonstrated in studies on pyridine-based systems .

Q. How can supramolecular interactions of this compound be analyzed for material science applications?

- Methodological Answer : Use crystallographic databases (e.g., Cambridge Structural Database) to compare packing motifs. For instance, hydrogen bonding or π-π stacking in analogous pyrrolidines can guide co-crystal design. X-ray diffraction and Hirshfeld surface analysis quantify intermolecular interactions .

Q. What methodologies assess the environmental impact of this compound?

- Methodological Answer : Combine experimental and modeling approaches:

- Biodegradation Assays : Measure half-life in aquatic/soil systems.

- Ecotoxicity Testing : Use Daphnia magna or algae for LC50/EC50 determination (per H400 guidelines) .

- Fate Models : Apply EPI Suite or ECHA tools to predict bioaccumulation and persistence .

Q. How can reactor design principles improve scalable synthesis of pyrrolidine derivatives?

- Methodological Answer : Leverage CRDC subclass RDF2050112 for reactor fundamentals:

- Continuous Flow Systems : Enhance heat/mass transfer for exothermic reactions.

- Membrane Separation : Integrate in-situ purification (e.g., nanofiltration) to reduce downstream steps.

Computational fluid dynamics (CFD) simulations optimize mixing and residence time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.